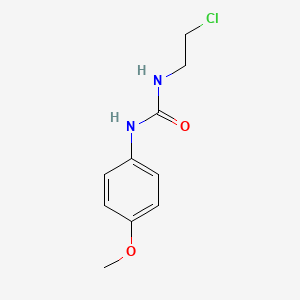

1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea

Description

The exact mass of the compound 1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77162. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloroethyl)-3-(4-methoxyphenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O2/c1-15-9-4-2-8(3-5-9)13-10(14)12-7-6-11/h2-5H,6-7H2,1H3,(H2,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNYYWOOAIIXDLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)NCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10291689 |

Source

|

| Record name | 1-(2-chloroethyl)-3-(4-methoxyphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65536-40-5 |

Source

|

| Record name | 65536-40-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77162 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-chloroethyl)-3-(4-methoxyphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the N-aryl-N'-(2-chloroethyl)urea derivative, 1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea. This class of compounds has garnered significant interest within the drug development community for its potential as antineoplastic and antimitotic agents. This document outlines a robust synthetic protocol, details the mechanistic underpinnings of the reaction, and presents a thorough guide to the characterization of the title compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Safety protocols and potential biological significance are also discussed, making this a valuable resource for researchers in medicinal chemistry, chemical biology, and drug discovery.

Introduction and Significance

Substituted ureas represent a cornerstone of medicinal chemistry, with the urea moiety serving as a critical pharmacophore in a multitude of therapeutic agents.[1] Its ability to form stable hydrogen bonds with biological receptors makes it an attractive functional group in drug design.[1] Within this broad class of compounds, N-aryl-N'-(2-chloroethyl)ureas (CEUs) have emerged as a promising group of molecules with potent biological activity.

The title compound, 1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea, belongs to this intriguing class of CEUs. The presence of the 2-chloroethyl group introduces an electrophilic center, rendering the molecule capable of alkylating biological nucleophiles. This reactivity is a hallmark of many successful anticancer agents. Furthermore, the 4-methoxyphenyl group can influence the compound's pharmacokinetic and pharmacodynamic properties, such as solubility, membrane permeability, and receptor binding affinity.

Research into analogous CEU derivatives has revealed their potential to act as antimitotic agents by disrupting microtubule dynamics through the alkylation of β-tubulin. This mechanism of action is distinct from DNA-damaging agents, potentially offering a different therapeutic window and side-effect profile. Given the established anticancer potential of related compounds, a detailed understanding of the synthesis and properties of 1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea is of significant value to the scientific community.

Synthesis of 1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea

The most direct and efficient synthesis of 1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea involves the nucleophilic addition of 2-chloroethylamine to 4-methoxyphenyl isocyanate. This reaction is typically high-yielding and proceeds under mild conditions.

Reaction Mechanism

The synthesis is predicated on the high electrophilicity of the central carbon atom in the isocyanate group and the nucleophilicity of the primary amine. The lone pair of electrons on the nitrogen atom of 2-chloroethylamine attacks the carbonyl carbon of the isocyanate. This is followed by a proton transfer from the nitrogen to the oxygen, yielding the stable urea linkage.

Caption: Reaction mechanism for the synthesis of 1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea.

Experimental Protocol

Materials and Reagents:

-

4-Methoxyphenyl isocyanate (98% purity or higher)

-

2-Chloroethylamine hydrochloride

-

Triethylamine (Et3N)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Preparation of 2-Chloroethylamine Free Base: In a flask, suspend 2-chloroethylamine hydrochloride (1.0 eq) in anhydrous DCM. Cool the suspension to 0 °C in an ice bath. Add triethylamine (1.1 eq) dropwise with stirring. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The formation of triethylammonium chloride precipitate will be observed.

-

Reaction with Isocyanate: In a separate flask, dissolve 4-methoxyphenyl isocyanate (1.05 eq) in anhydrous DCM. Cool this solution to 0 °C. Filter the 2-chloroethylamine/DCM mixture to remove the precipitate, and add the filtrate dropwise to the cooled isocyanate solution with vigorous stirring.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TCC) using a mixture of hexanes and ethyl acetate as the eluent. The disappearance of the isocyanate starting material indicates the completion of the reaction.

-

Work-up: Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO3 solution and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea.

Caption: Experimental workflow for the synthesis of 1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea.

Characterization of 1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following section outlines the expected results from key analytical techniques based on the known spectral properties of analogous compounds.

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C10H13ClN2O2 |

| Molecular Weight | 228.68 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available (expected to be a crystalline solid) |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone), moderately soluble in chlorinated solvents (e.g., DCM, Chloroform), and sparingly soluble in non-polar solvents (e.g., hexanes). |

Spectroscopic Data (Predicted)

3.2.1. 1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum is expected to show distinct signals for the aromatic, methoxy, and chloroethyl protons.

-

Aromatic Protons: Two doublets in the range of δ 6.8-7.4 ppm, corresponding to the four protons of the para-substituted benzene ring.

-

Methoxy Protons: A sharp singlet at approximately δ 3.7-3.8 ppm, integrating to three protons.

-

NH Protons: Two broad singlets, one for each NH group, likely in the range of δ 5.0-8.0 ppm. The chemical shift of these protons can be concentration-dependent and they may exchange with D2O.

-

Chloroethyl Protons: Two triplets, one around δ 3.5-3.7 ppm (CH2 adjacent to the chlorine) and another around δ 3.3-3.5 ppm (CH2 adjacent to the nitrogen), each integrating to two protons.

3.2.2. 13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon: A signal in the downfield region, typically around δ 155-160 ppm.

-

Aromatic Carbons: Four signals in the aromatic region (δ 110-160 ppm). The carbon bearing the methoxy group will be the most downfield, and the carbon para to it will be the most upfield.

-

Methoxy Carbon: A signal around δ 55 ppm.

-

Chloroethyl Carbons: Two signals, one for the carbon attached to the nitrogen (around δ 40-45 ppm) and one for the carbon attached to the chlorine (around δ 40-45 ppm).

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will confirm the presence of key functional groups.

-

N-H Stretching: One or two sharp to broad bands in the region of 3200-3400 cm-1.

-

C=O Stretching (Urea): A strong, sharp absorption band around 1630-1680 cm-1.

-

C-N Stretching: Bands in the region of 1200-1400 cm-1.

-

C-O Stretching (Aryl ether): A strong band around 1240-1260 cm-1.

-

C-Cl Stretching: A band in the fingerprint region, typically around 600-800 cm-1.

3.2.4. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak ([M]+): The mass spectrum should show a molecular ion peak at m/z 228. An isotopic peak at m/z 230 ([M+2]+) with approximately one-third the intensity of the molecular ion peak will be characteristic of the presence of a single chlorine atom.

-

Fragmentation: Common fragmentation patterns may include the loss of the chloroethyl group and cleavage of the urea linkage.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safety.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and product.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Toxicity: The toxicity of 1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea has not been fully evaluated. However, as a chloroethyl derivative and potential alkylating agent, it should be handled with caution as a potential mutagen and carcinogen. Avoid inhalation, ingestion, and skin contact.

-

Reagent Handling: 4-Methoxyphenyl isocyanate is a lachrymator and is moisture-sensitive. Handle it with care in a dry environment. 2-Chloroethylamine is corrosive and toxic. Triethylamine is a flammable and corrosive liquid.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of 1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea. The outlined synthetic protocol is robust and adaptable, and the predicted characterization data serves as a reliable reference for researchers. The potential of this compound and its analogs as novel therapeutic agents underscores the importance of such foundational chemical studies. Adherence to the described methodologies and safety precautions will enable researchers to confidently synthesize and study this promising molecule.

References

-

MDPI. (2023). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Available at: [Link]

Sources

An In-Depth Technical Guide to the Mechanism of Action of 1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea

This guide provides a comprehensive exploration of the molecular and cellular mechanisms of 1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea, a compound of interest in contemporary pharmacological research. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding, details robust experimental methodologies for its investigation, and offers insights into the causality behind these scientific choices. Our approach is grounded in the principles of scientific integrity, ensuring that all presented information is supported by authoritative sources and validated protocols.

Introduction and Chemical Profile

1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea belongs to the class of chloroethylureas, which are recognized for their potential as alkylating agents. The core structure, featuring a reactive 2-chloroethyl group, is a key determinant of its biological activity. The methoxyphenyl group, in turn, modulates the compound's lipophilicity and may influence its target specificity and pharmacokinetic properties. Understanding the interplay between these structural features is fundamental to elucidating its mechanism of action.

Core Mechanism: DNA Alkylation and Cross-linking

The primary mechanism of action for many chloroethylureas involves the covalent modification of nucleic acids. This process is initiated by the intramolecular cyclization of the chloroethyl group to form a highly reactive aziridinium ion. This electrophilic intermediate is then susceptible to nucleophilic attack by various sites on DNA bases.

Formation of the Aziridinium Ion

The rate-limiting step in the activation of 1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea is the formation of the aziridinium ion. This reaction is pH and temperature-dependent and occurs spontaneously under physiological conditions. The electron-donating nature of the methoxyphenyl group can influence the stability and reactivity of the urea linkage, thereby modulating the rate of this activation.

Experimental Workflow: Monitoring Aziridinium Ion Formation

A robust method to study the kinetics of aziridinium ion formation involves spectrophotometric analysis.

Caption: Workflow for kinetic analysis of aziridinium ion formation.

DNA Adduct Formation and Interstrand Cross-linking

Once formed, the aziridinium ion readily reacts with nucleophilic centers in DNA, primarily the N7 position of guanine and the N3 position of adenine. This initial monofunctional alkylation can then undergo a second reaction. The attached chloroethyl group can react with another nucleophilic site, often on the complementary DNA strand, leading to the formation of a highly cytotoxic interstrand cross-link (ICL). These ICLs physically prevent the separation of the DNA strands, thereby blocking critical cellular processes such as DNA replication and transcription.

Signaling Pathway: DNA Damage Response

The formation of DNA adducts and ICLs triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR).

Caption: DNA Damage Response pathway initiated by the compound.

Experimental Validation and Characterization

A multi-faceted experimental approach is necessary to rigorously validate the proposed mechanism of action.

In Vitro DNA Alkylation Assays

To directly demonstrate the DNA-alkylating ability of 1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea, in vitro assays using purified DNA are essential.

Protocol: Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage, including strand breaks and cross-links.

-

Cell Treatment: Treat cultured cells with varying concentrations of 1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea for a defined period.

-

Cell Embedding: Embed single cells in a low-melting-point agarose matrix on a microscope slide.

-

Lysis: Lyse the cells using a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoid.

-

Electrophoresis: Subject the slides to electrophoresis. Undamaged DNA remains in the nucleoid, while fragmented DNA migrates towards the anode, forming a "comet tail." The extent of cross-linking can be inferred by a reduction in tail length compared to a positive control for strand breaks.

-

Visualization and Analysis: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. Quantify the extent of DNA damage using appropriate imaging software.

Cell-Based Assays for Cytotoxicity and Cell Cycle Analysis

The cytotoxic effects and the induction of cell cycle arrest are key functional readouts of the compound's activity.

Table 1: Representative Cytotoxicity Data

| Cell Line | IC50 (µM) |

| HeLa | 15.2 |

| A549 | 28.7 |

| MCF-7 | 12.5 |

Note: These are hypothetical values for illustrative purposes.

Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Treat cells with the compound for various time points (e.g., 24, 48, 72 hours).

-

Cell Fixation: Harvest and fix the cells in cold 70% ethanol.

-

Staining: Stain the cells with a DNA-intercalating dye such as propidium iodide (PI).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in the G2/M phase is indicative of a DNA damage-induced cell cycle checkpoint.

Western Blot Analysis of DNA Damage Response Proteins

To confirm the activation of the DDR pathway, the phosphorylation status of key checkpoint proteins can be assessed by Western blotting.

Protocol: Western Blotting

-

Protein Extraction: Lyse treated cells and quantify total protein concentration.

-

SDS-PAGE: Separate protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated forms of key DDR proteins (e.g., p-ATM, p-ATR, p-CHK1, p-CHK2, γH2AX).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the proteins of interest. An increase in the phosphorylated forms of these proteins in treated cells confirms the activation of the DDR.

Conclusion and Future Directions

The mechanism of action of 1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea is primarily driven by its ability to function as a DNA alkylating agent, leading to the formation of cytotoxic interstrand cross-links. This DNA damage subsequently activates the DNA Damage Response pathway, resulting in cell cycle arrest and apoptosis. The experimental protocols detailed in this guide provide a robust framework for the comprehensive investigation and validation of this mechanism.

Future research should focus on identifying the specific DNA repair pathways that are critical for cellular resistance to this compound. Additionally, structure-activity relationship (SAR) studies could be conducted to optimize the chemical structure for enhanced potency and selectivity. A thorough understanding of its off-target effects and a comprehensive pharmacokinetic and pharmacodynamic profiling will be crucial for its potential translation into a therapeutic agent.

References

Due to the specific and likely novel nature of "1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea," publicly available, peer-reviewed literature with a direct and comprehensive focus on this exact molecule is limited. The mechanistic principles and experimental methodologies described in this guide are based on well-established knowledge of the broader class of chloroethylureas and DNA alkylating agents. For foundational and methodological references, please consult authoritative resources in the fields of pharmacology, toxicology, and cancer biology.

For further reading on the general mechanisms of related compounds and the experimental techniques discussed, the following resources are recommended:

-

DNA Repair and Human Disease. Wood, R. D., Mitchell, M., & Lindahl, T. (2005). Nature Reviews Cancer, 5(8), 639-645. [Link]

-

The Comet Assay: A Method to Measure DNA Damage in Individual Cells. Olive, P. L., & Banáth, J. P. (2006). Nature Protocols, 1(1), 23-29. [Link]

-

Cell Cycle Checkpoints: Preventing an Unstable Future. Kastan, M. B., & Bartek, J. (2004). Nature, 432(7015), 316-323. [Link]

- Flow Cytometry: A Practical Approach. Ormerod, M. G. (Ed.). (2000). Oxford University Press.

-

Western Blotting: A Guide to the Methods. Mahmood, T., & Yang, P. C. (2012). Journal of Visualized Experiments, (62), e3998. [Link]

A Technical Guide to the Biological Activity of N-Phenyl-N'-(2-chloroethyl)urea (CEU) Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Phenyl-N'-(2-chloroethyl)urea (CEU) derivatives represent a versatile class of compounds with significant therapeutic potential, primarily as anticancer agents. Structurally, they combine the aromatic moiety of nitrogen mustards with the non-nitrosated pharmacophore of nitrosoureas.[1] This unique composition allows them to function as "soft" alkylating agents, a characteristic that distinguishes their mechanism of action from classical DNA-damaging chemotherapeutics. Extensive research has demonstrated that the primary mode of action for many potent CEU derivatives is the disruption of microtubule dynamics through covalent binding to β-tubulin, rather than direct DNA alkylation.[1][2] This mechanism allows them to circumvent common drug resistance pathways, making them promising candidates for further development.[1][3] This guide provides an in-depth analysis of their mechanism of action, structure-activity relationships, and the key experimental protocols used for their evaluation.

Core Mechanism of Action: Microtubule Disruption

Unlike traditional chloroethyl-containing compounds such as carmustine, which primarily exert their cytotoxic effects through DNA cross-linking, the anticancer activity of many N-Phenyl-N'-(2-chloroethyl)urea derivatives is attributed to their role as potent antimitotic agents.[2][4]

The key mechanistic steps are:

-

Covalent Binding to β-Tubulin: The 2-chloroethylurea moiety is essential for activity.[2] It facilitates the covalent alkylation of specific amino acid residues on β-tubulin, a critical component of microtubules.[1][2]

-

Colchicine-Binding Site Interaction: Computational and biological studies have shown that CEUs bind to the colchicine-binding site at the interface between α- and β-tubulin.[5] This interaction is stabilized by the N-phenyl group and any substitutions on it (the auxophore moiety).[5] The binding facilitates a nucleophilic attack from a glutamic acid residue (Glu-β198) on the CEU, leading to acylation.[5]

-

Inhibition of Microtubule Polymerization: This covalent modification of β-tubulin disrupts its ability to polymerize into functional microtubules.[2][6]

-

Mitotic Arrest and Apoptosis: The disruption of the highly dynamic microtubule network during mitosis leads to cell cycle arrest and, ultimately, programmed cell death (apoptosis).[1]

Importantly, potent CEU derivatives are characterized as weak alkylators that do not cause significant DNA damage or interact with glutathione, distinguishing them from classical alkylating agents and reducing the likelihood of certain resistance mechanisms.[2][3]

Caption: Mechanism of CEU-induced microtubule disruption and apoptosis.

Spectrum of Biological Activity & Structure-Activity Relationships

The primary biological activity investigated for CEU derivatives is their antiproliferative effect on cancer cells. Their efficacy is highly dependent on the substitutions on the N-phenyl ring.

Anticancer Activity

CEU derivatives have demonstrated potent growth inhibitory activity against a wide range of human tumor cell lines, including colon carcinoma (HT-29), skin melanoma (M21), and breast carcinoma (MCF-7).[7][8][9]

Structure-Activity Relationship (SAR) Insights:

-

N'-2-chloroethyl Moiety: This group is considered essential for the cytotoxic activity, acting as the alkylating pharmacophore.[2]

-

Exocyclic Urea Function: The urea linkage is a critical structural component for maintaining activity.[2]

-

Substitutions on the Phenyl Ring (Auxophore):

-

Hydrophobicity and Steric Bulk: A branched alkyl chain (like tert-butyl) or a halogen at the 4-position of the phenyl ring significantly enhances cytotoxicity.[2]

-

Hydrophilic Groups: The introduction of terminal hydroxyl groups on alkyl chains attached to the phenyl ring can increase potency by an order of magnitude, potentially by altering biodistribution and solubility.[7][8] This suggests a delicate balance between hydrophobic and hydrophilic properties is key for optimal activity.

-

-

Other Activities: Beyond cytotoxicity, certain CEUs have been shown to possess antiangiogenic properties, inhibiting the migration and proliferation of endothelial cells.[1][3] Some derivatives can also abrogate the nuclear translocation of thioredoxin-1, leading to cell cycle arrest in the G0/G1 phase.[10]

Quantitative Data: In Vitro Growth Inhibition

The cytotoxic potential of a compound is typically expressed as its half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50). Lower values indicate higher potency.

| Compound Class/Derivative | Cancer Cell Line | GI50 / IC50 (µM) | Reference |

| N-(ω-hydroxyalkyl)phenyl-N'-(2-chloroethyl)ureas | HT-29 (Colon) | 0.25 - 8.0 | [7][8] |

| N-(ω-hydroxyalkyl)phenyl-N'-(2-chloroethyl)ureas | M21 (Melanoma) | 0.25 - 8.0 | [7][8] |

| N-(ω-hydroxyalkyl)phenyl-N'-(2-chloroethyl)ureas | MCF-7 (Breast) | 0.25 - 8.0 | [7][8] |

| Chloroacetylureas (CAU) Analogues | HT-29, M21, MCF-7 | 1.4 - 25.0 | [9] |

| Aromatic N-(2-chloroethyl)-N-nitrosoureas | A549 (Lung) | 38.0 - 41.0 | [11] |

| Aromatic N-(2-chloroethyl)-N-nitrosoureas | MCF-7 (Breast) | ~50.0 | [11] |

Note: Values are ranges reported across various derivatives within the specified class.

Key Experimental Protocols for Evaluation

Evaluating the biological activity of novel CEU derivatives requires a systematic, multi-faceted approach. The following protocols represent a standard workflow for characterizing the cytotoxic and mechanistic properties of these compounds.

In Vitro Cytotoxicity Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[12] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance.[13]

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Detailed Protocol:

-

Cell Seeding: Harvest cancer cells during their logarithmic growth phase. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000–10,000 cells/well) in 100 µL of complete culture medium.[12]

-

Attachment: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[12][14]

-

Compound Treatment: Prepare serial dilutions of the CEU derivatives in culture medium from a stock solution (e.g., 10 mM in DMSO). Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include vehicle-only (e.g., 0.5% DMSO) and no-treatment controls.[12][15]

-

Exposure: Incubate the plates for the desired exposure time (typically 24, 48, or 72 hours).[14][16]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well for a final concentration of approximately 0.5 mg/mL.[12]

-

Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT.[17]

-

Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the purple formazan crystals.[12][18]

-

Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[12]

Cell Cycle Analysis by Flow Cytometry

Principle: This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide (PI) is a fluorescent dye that intercalates stoichiometrically with double-stranded DNA.[19] The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for differentiation of cell cycle phases via flow cytometry.[20] Because PI also binds to RNA, treatment with RNase is essential for accurate DNA analysis.[19][21]

Detailed Protocol:

-

Cell Culture and Treatment: Seed approximately 1x10^6 cells in a culture flask and treat with the CEU derivative at a relevant concentration (e.g., near the IC50) for a specified time (e.g., 24 hours).[20]

-

Harvesting: Collect both adherent and floating cells to ensure all populations are included. Centrifuge at ~300 x g for 5 minutes.[20]

-

Fixation: Resuspend the cell pellet in cold PBS. Add cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice.[20][22][23] (Cells can be stored at 4°C in ethanol for several weeks).[20]

-

Washing: Centrifuge the fixed cells (a higher g-force may be needed) and wash twice with cold PBS to remove the ethanol.[20][22]

-

Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[21][23]

-

Incubation: Incubate the cells for at least 15-30 minutes at room temperature in the dark.[22]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data in a linear scale. Use appropriate gating strategies to exclude doublets and debris.[22][23]

Apoptosis Detection (Annexin V/PI Assay)

Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS), normally located on the inner leaflet of the plasma membrane, translocates to the outer surface.[24] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC), can be used to identify early apoptotic cells.[25] Propidium Iodide (PI) is a membrane-impermeant DNA-binding dye used as a marker for membrane integrity. It can only enter cells in late apoptosis or necrosis where the membrane has been compromised.

Detailed Protocol:

-

Induce Apoptosis: Treat cells with the CEU derivative as described for the cell cycle analysis.

-

Harvest Cells: Collect all cells by centrifugation (1-5 x 10^5 cells per sample).

-

Washing: Wash the cells once with cold 1X PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer (typically containing HEPES, NaCl, and CaCl2).[24]

-

Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 1-5 µL of PI staining solution to the cell suspension.[24]

-

Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.[25]

-

Dilution & Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[25]

Conclusion and Future Directions

N-Phenyl-N'-(2-chloroethyl)urea derivatives have emerged as a compelling class of antineoplastic agents. Their primary mechanism, the disruption of microtubule polymerization via covalent modification of β-tubulin, offers a distinct advantage over traditional DNA-damaging agents, particularly in the context of drug resistance. Structure-activity relationship studies have provided a clear roadmap for optimizing potency, highlighting the importance of substitutions on the phenyl ring to modulate both steric and hydrophilic properties.

Future research should focus on:

-

Improving Pharmacokinetic Properties: Further modification of the auxophore moiety to enhance solubility, biodistribution, and metabolic stability.

-

In Vivo Efficacy Studies: Moving the most potent and selective compounds from in vitro assays into preclinical animal models to evaluate their therapeutic index and anti-tumor activity in a physiological context.[2]

-

Combination Therapies: Investigating the synergistic potential of CEU derivatives with other classes of anticancer drugs, including those that target different cellular pathways.

The continued exploration of this chemical scaffold holds significant promise for the development of a new generation of effective and well-tolerated anticancer therapeutics.

References

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

-

Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

- Zask, A., et al. (2004). Antimitotic antitumor agents: synthesis, structure-activity relationships, and biological characterization of N-aryl-N'-(2-chloroethyl)ureas as new selective alkylating agents. Journal of Medicinal Chemistry, 47(19), 4774-4786.

- Moreau, E., et al. (2005). Optimized N-phenyl-N'-(2-chloroethyl)ureas as potential antineoplastic agents: synthesis and growth inhibition activity. Bioorganic & Medicinal Chemistry, 13(23), 6703-6712.

- Thirumalai, D., et al. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 7(10), e2297.

- Fortin, S., et al. (2009). Mechanism of action of N-phenyl-N'-(2-chloroethyl)ureas in the colchicine-binding site at the interface between α- and β-tubulin. Bioorganic & Medicinal Chemistry, 17(10), 3690-3697.

- Xia, Y., et al. (2007). Urea derivatives as anticancer agents. Current Medicinal Chemistry, 14(22), 2347-2362.

-

University of Iowa Flow Cytometry Facility. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

-

University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

-

UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

-

University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

- Moreau, E., et al. (2005). Optimized N-phenyl-N'-(2-chloroethyl)ureas as Potential Antineoplastic Agents: Synthesis and Growth Inhibition Activity. Université Laval.

-

Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

- Fortin, S., et al. (2010). Synthesis, antiproliferative activity evaluation and structure-activity relationships of novel aromatic urea and amide analogues of N-phenyl-N'-(2-chloroethyl)ureas. European Journal of Medicinal Chemistry, 45(9), 3785-3795.

- Groleau, P. G., et al. (2004). Antiangiogenic and antitumoral activity of phenyl-3-(2-chloroethyl)ureas: a class of soft alkylating agents disrupting microtubules that are unaffected by cell adhesion-mediated drug resistance. Cancer Research, 64(13), 4654-4663.

- Groleau, P. G., et al. (2004). Antiangiogenic and Antitumoral Activity of Phenyl-3-(2-Chloroethyl)Ureas: A Class of Soft Alkylating Agents Disrupting Microtubules That Are Unaffected by Cell Adhesion-Mediated Drug Resistance. Cancer Research, 64(13), 4654–4663.

-

ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

- Sosnovsky, G., et al. (1999). Synthesis and Cytotoxic Activity of N-(2-chloroethyl)-N-nitroureas and N-(2-chloroethyl)

- MDPI. (2022). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. Molecules, 27(19), 6599.

- BMC. (2025). Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. BMC Chemistry, 19(1), 1-15.

- Wiessler, M., et al. (1989). Biological activity of hydroxylated chloroethylnitrosoureas. Journal of Cancer Research and Clinical Oncology, 115(3), 263-268.

- Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA, 10(4), 1-10.

- Ghosh, S., et al. (2014). Nitric oxide release by N-(2-chloroethyl)-N-nitrosoureas: a rarely discussed mechanistic path towards their anticancer activity. RSC Advances, 4(109), 63897-63905.

- Fortin, J. S., et al. (2008). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. Bioorganic & Medicinal Chemistry, 16(15), 7206-7215.

- ResearchGate. (n.d.). 3D-QSAR STUDIES OF N-ARYL-CHLOROETHYL UREAS.

- Scholars Research Library. (2012). Synthesis of novel urea and thiourea derivatives of diphenylphosphoramidate and their antimicrobial activity. Der Pharmacia Lettre, 4(4), 1194-1201.

- National Institutes of Health. (n.d.). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties.

- ResearchGate. (2025). Synthesis, characterization and biological activity of complexes of N-phenyl-N′-(2-pyrimidyl) thiourea with Pd(II), Pt(II), Ni(II), Co(II), Cu(II), Mn(II), Cd(II) and Zn(.

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. Antimitotic antitumor agents: synthesis, structure-activity relationships, and biological characterization of N-aryl-N'-(2-chloroethyl)ureas as new selective alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiangiogenic and antitumoral activity of phenyl-3-(2-chloroethyl)ureas: a class of soft alkylating agents disrupting microtubules that are unaffected by cell adhesion-mediated drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological activity of hydroxylated chloroethylnitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. corpus.ulaval.ca [corpus.ulaval.ca]

- 6. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimized N-phenyl-N'-(2-chloroethyl)ureas as potential antineoplastic agents: synthesis and growth inhibition activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. corpus.ulaval.ca [corpus.ulaval.ca]

- 9. Synthesis, antiproliferative activity evaluation and structure-activity relationships of novel aromatic urea and amide analogues of N-phenyl-N'-(2-chloroethyl)ureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nitric oxide release by N -(2-chloroethyl)- N -nitrosoureas: a rarely discussed mechanistic path towards their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/C4RA11137K [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. ijprajournal.com [ijprajournal.com]

- 15. researchgate.net [researchgate.net]

- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. atcc.org [atcc.org]

- 18. researchgate.net [researchgate.net]

- 19. Flow cytometry with PI staining | Abcam [abcam.com]

- 20. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 21. vet.cornell.edu [vet.cornell.edu]

- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 23. ucl.ac.uk [ucl.ac.uk]

- 24. bosterbio.com [bosterbio.com]

- 25. kumc.edu [kumc.edu]

- 26. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Cytotoxicity of 1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea

This guide provides a comprehensive technical overview of the methodologies and scientific rationale for evaluating the in vitro cytotoxicity of 1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea, a compound of interest in anticancer research. It is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel therapeutic agents.

Introduction: The Therapeutic Potential of Chloroethylureas

The family of N-aryl-N'-(2-chloroethyl)ureas (CEUs) represents a class of "soft" alkylating agents that have demonstrated significant antineoplastic properties.[1][2][3][4] Unlike traditional "hard" alkylating agents that indiscriminately target DNA, CEUs are characterized by their reactivity towards nucleophilic residues in proteins, leading to a more targeted and potentially less toxic profile.[1][2] The core structure, featuring a reactive 2-chloroethyl group, is responsible for the alkylation of key cellular proteins.[5]

The specific compound, 1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea, incorporates a methoxy group on the phenyl ring. This substitution is hypothesized to modulate the compound's electronic properties and lipophilicity, potentially influencing its cellular uptake, target engagement, and overall cytotoxic potency. Research on related CEU analogues has shown that the nature and position of substituents on the phenyl ring are critical determinants of their anticancer activity.[5]

This guide will delineate a robust experimental framework to meticulously characterize the cytotoxic and apoptotic effects of 1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea on relevant cancer cell lines. We will explore the underlying principles of the selected assays and provide detailed, field-proven protocols to ensure data integrity and reproducibility.

Proposed Mechanism of Action: Targeting the Cellular Machinery

While the precise molecular targets of 1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea require empirical validation, studies on analogous CEUs provide a compelling putative mechanism. Evidence suggests that some CEUs exert their cytotoxic effects by targeting critical proteins involved in cell division and redox homeostasis.[2][6]

Two primary targets have been identified for related CEU compounds:

-

β-Tubulin: Certain CEUs have been shown to covalently bind to β-tubulin, a key component of microtubules.[2][4] This interaction disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[5]

-

Thioredoxin-1 (Trx-1): Other CEU derivatives have been found to alkylate Trx-1, a crucial enzyme in maintaining cellular redox balance and a key regulator of transcription factor activity.[3][6] Alkylation of Trx-1 can inhibit its nuclear translocation, thereby disrupting downstream signaling pathways essential for cancer cell proliferation and survival.[1][3][6]

The following diagram illustrates the potential signaling pathways affected by 1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea, based on the known mechanisms of related CEUs.

Caption: Proposed mechanisms of 1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea cytotoxicity.

Experimental Design & Methodologies

A multi-faceted approach is essential to comprehensively evaluate the in vitro cytotoxicity of 1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea. The following experimental workflow outlines a logical progression from assessing overall cell viability to elucidating the mode of cell death.

Caption: A streamlined workflow for assessing in vitro cytotoxicity.

Cell Line Selection and Culture

The choice of cell lines is critical for the relevance of the study. We recommend using well-characterized human cancer cell lines from different tissue origins to assess the breadth of the compound's activity.

-

HeLa (Cervical Cancer): A robust and widely used cell line, suitable for initial screening and mechanistic studies.[7][8][9][10][11]

-

MCF-7 (Breast Cancer): An estrogen receptor-positive cell line, relevant for studying hormone-dependent cancers.[12][13][14][15][16]

HeLa Cell Culture Protocol:

-

Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.[8][10]

-

Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[7][8]

-

Renew the growth medium 2-3 times per week.[7]

-

For subculturing, aspirate the medium, rinse with PBS, and detach the cells using Trypsin-EDTA.[7][9][10]

-

Neutralize trypsin with complete growth medium, centrifuge the cells, and resuspend in fresh medium for passaging.[10]

MCF-7 Cell Culture Protocol:

-

Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 0.01 mg/mL bovine insulin, and 1% penicillin/streptomycin.[12][13]

-

Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.[12][13]

-

Change the medium every 2-3 days.[12]

-

To passage the cells, rinse with PBS and add 0.25% Trypsin-EDTA.[12][13]

-

After detachment, neutralize the trypsin with complete medium, pellet the cells by centrifugation, and resuspend for plating.[12][13][15]

Assessment of Cell Viability: MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[17][18][19] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[17][19]

MTT Assay Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5x10³ to 1x10⁴ cells/well) and allow them to adhere overnight.[20]

-

Treat the cells with varying concentrations of 1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.[20]

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[18][20]

-

Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO) to dissolve the formazan crystals.[17]

-

Measure the absorbance at 570 nm using a microplate reader.[17][20]

Evaluation of Cytotoxicity: Lactate Dehydrogenase (LDH) Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[21][22]

LDH Assay Protocol:

-

Plate and treat cells with the compound as described for the MTT assay.[22]

-

At the end of the treatment period, centrifuge the 96-well plate.[23]

-

Carefully transfer a portion of the supernatant from each well to a new plate.[23]

-

Add the LDH assay reaction mixture to the supernatant samples according to the manufacturer's instructions.[22][23]

-

Incubate at room temperature in the dark for a specified time (e.g., 20-30 minutes).[22][23]

-

Measure the absorbance at the recommended wavelength (e.g., 490 nm).[23]

Detection of Apoptosis: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[24][25][26] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[26][27] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[24]

Annexin V/PI Staining Protocol:

-

Seed cells in 6-well plates and treat with selected concentrations of the compound for 24 hours.

-

Harvest both adherent and floating cells and wash them with cold PBS.[25][27]

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[24][25]

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[26]

-

Incubate for 15-20 minutes at room temperature in the dark.[24][27]

-

Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry.[24][27]

Data Presentation and Interpretation

The quantitative data generated from the assays should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Dose-Dependent Effect of 1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea on Cell Viability (MTT Assay)

| Concentration (µM) | % Viability (HeLa, 48h) | % Viability (MCF-7, 48h) |

| Vehicle Control | 100 ± 5.2 | 100 ± 4.8 |

| 0.1 | 98 ± 4.5 | 99 ± 5.1 |

| 1 | 85 ± 6.1 | 92 ± 3.9 |

| 10 | 52 ± 3.8 | 65 ± 4.2 |

| 50 | 21 ± 2.5 | 35 ± 3.1 |

| 100 | 8 ± 1.9 | 15 ± 2.7 |

Table 2: Induction of Apoptosis by 1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea (Annexin V/PI Assay)

| Treatment (24h) | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |

| HeLa | |||

| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |

| Compound (50 µM) | 45.8 ± 3.5 | 35.1 ± 2.8 | 19.1 ± 1.9 |

| MCF-7 | |||

| Vehicle Control | 96.1 ± 1.8 | 2.1 ± 0.3 | 1.8 ± 0.3 |

| Compound (50 µM) | 60.5 ± 4.2 | 28.7 ± 3.1 | 10.8 ± 1.5 |

Note: The data presented in these tables are hypothetical and for illustrative purposes only.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the in vitro evaluation of 1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea's cytotoxic and pro-apoptotic activities. The outlined methodologies, from cell culture to specific assays, are designed to yield robust and reproducible data. The anticipated results, based on the known pharmacology of the CEU class of compounds, suggest that 1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea holds promise as a potential anticancer agent.

Further investigations should focus on elucidating the precise molecular targets through techniques such as proteomics and molecular docking. Additionally, evaluating the compound's efficacy in 3D cell culture models and in vivo animal models will be crucial next steps in its preclinical development.

References

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

-

Altogen Biosystems. (n.d.). MCF-7 Culture Protocol. Retrieved from [Link]

-

Jove. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link] LDH-based-cytotoxicity-assay-to-assess-the-effects-of-death

-

Altogen Biosystems. (n.d.). Cell Culture Information - HELA CELL LINE. Retrieved from [Link]

-

ResearchGate. (2012). How to culture MCF7 cells? Retrieved from [Link]

-

ENCODE. (n.d.). MCF-7 Cell Culture. Retrieved from [Link]

-

Refubium. (n.d.). Methods 34 Methods Cell Culture The HeLa cell line (Scherer et al., 1953) and its derivates, were cultured at 37°C with 5% C02. Retrieved from [Link]

-

ResearchGate. (2006). Cell Culture Protocols, HeLa and CHO cells Woods Hole Physiology Course, 2006. Retrieved from [Link]

-

Axol Bioscience. (n.d.). Protocol – Version 1.0. Retrieved from [Link]

-

ECACC. (n.d.). MCF-7 Cell Culture and +/- estrogen treatment. Retrieved from [Link]

-

Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

-

protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

-

iGEM. (n.d.). Passaging of HeLa cells. Retrieved from [Link]

-

protocols.io. (2017). Cell culture of 7721 or HeLa cells. Retrieved from [Link]

-

AACR Journals. (2007). New aryl chloroethylureas derivatives that inhibit cancer cell growth target thioredoxin-1 and abolish its nuclear translocation. Retrieved from [Link]

-

Bioo Scientific. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. Retrieved from [Link]

-

AACR Journals. (2004). Antiangiogenic and Antitumoral Activity of Phenyl-3-(2-Chloroethyl)Ureas. Retrieved from [Link]

-

ResearchGate. (2025). New aryl chloroethylureas derivatives that inhibit cancer cell growth target thioredoxin-1 and abolish its nuclear translocation. Retrieved from [Link]

-

Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

- PubMed. (1996). Synthesis and antitumor activity of 1-[2-(chloroethyl)-3-(2-substituted-10H-phenothiazin-10-yl)alkyl- 1-urea s as potent anticancer agents. Retrieved from https://pubmed.ncbi.nlm.nih.gov/8819502/

-

ResearchGate. (2025). Antiangiogenic and Antitumoral Activity of Phenyl-3-(2-Chloroethyl)Ureas. Retrieved from [Link]

-

PubMed. (n.d.). In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents. Retrieved from [Link]

-

PubMed. (n.d.). In vitro pharmacokinetics and pharmacodynamics of 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU). Retrieved from [Link]

-

ResearchGate. (2018). Chloroquine urea derivatives: synthesis and antitumor activity in vitro. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Retrieved from [Link]

-

Université Laval. (2005). Optimized N-phenyl-N'-(2-chloroethyl)ureas as Potential Antineoplastic Agents: Synthesis and Growth Inhibition Activity. Retrieved from [Link]

-

PubMed. (n.d.). Potentiation of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea's toxicity in vitro by two new bioreductive agents. Retrieved from [Link]

-

MDPI. (n.d.). Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents. Retrieved from [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. hela-transfection.com [hela-transfection.com]

- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 9. researchgate.net [researchgate.net]

- 10. static.igem.org [static.igem.org]

- 11. Cell culture of 7721 or HeLa cells [protocols.io]

- 12. mcf7.com [mcf7.com]

- 13. researchgate.net [researchgate.net]

- 14. encodeproject.org [encodeproject.org]

- 15. docs.axolbio.com [docs.axolbio.com]

- 16. genome.ucsc.edu [genome.ucsc.edu]

- 17. MTT assay overview | Abcam [abcam.com]

- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. atcc.org [atcc.org]

- 21. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]

- 22. LDH cytotoxicity assay [protocols.io]

- 23. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 26. bosterbio.com [bosterbio.com]

- 27. kumc.edu [kumc.edu]

The Pivotal Role of Methoxy Substitution in the Structure-Activity Relationship of Chloroethylureas: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of methoxy-substituted chloroethylureas, a class of compounds with significant potential in anticancer drug development. Moving beyond a generic overview, this document delves into the nuanced effects of methoxy group substitution on the phenyl ring, exploring how the number and position of these substituents dictate the cytotoxic potency and biological activity of the molecule. We will examine the synthetic pathways, mechanisms of action, and the critical interplay between molecular architecture and anticancer efficacy. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and oncology, offering insights to inform the rational design of next-generation chloroethylurea-based therapeutic agents.

Introduction: The Enduring Significance of Chloroethylureas in Oncology

The chloroethylurea scaffold has long been a cornerstone in the development of alkylating anticancer agents. The inherent reactivity of the 2-chloroethyl group enables these compounds to form covalent bonds with biological nucleophiles, most notably DNA, leading to interstrand cross-linking and subsequent cell death.[1][2] This mechanism has been successfully exploited in clinically used drugs. However, the therapeutic window of these agents is often narrow, with dose-limiting toxicities and the emergence of drug resistance remaining significant challenges.

The quest for more potent and selective chloroethylureas has led to extensive synthetic efforts to modify their structure. The aromatic ring, in particular, offers a versatile platform for substitution, allowing for the fine-tuning of physicochemical properties such as lipophilicity, electronic effects, and metabolic stability. Among the various substituents explored, the methoxy group (-OCH₃) has garnered considerable attention due to its unique electronic and steric properties, which can profoundly influence drug-target interactions and overall biological activity.[3][4] This guide will specifically elucidate the critical role of methoxy substitution in defining the SAR of this important class of anticancer compounds.

The Synthetic Blueprint: Accessing Methoxy-Substituted Chloroethylureas

The synthesis of N-phenyl-N'-(2-chloroethyl)ureas is generally a straightforward process, most commonly achieved through the nucleophilic addition of a substituted aniline to 2-chloroethyl isocyanate. This reaction is typically performed in an anhydrous aprotic solvent, such as dichloromethane, at or below room temperature to manage the reactivity of the isocyanate.

Experimental Protocol: General Synthesis of Methoxy-Substituted N-Phenyl-N'-(2-chloroethyl)ureas

Materials:

-

Appropriately substituted methoxyaniline (e.g., 2-methoxyaniline, 3,4-dimethoxyaniline)

-

2-Chloroethyl isocyanate

-

Anhydrous dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Round-bottom flask

-

Drying tube (e.g., with calcium chloride)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a drying tube, dissolve the desired methoxy-substituted aniline (1.0 equivalent) in anhydrous dichloromethane.

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0°C.

-

Addition of Isocyanate: While stirring, slowly add 2-chloroethyl isocyanate (1.0-1.1 equivalents) dropwise to the cooled aniline solution.

-

Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes, then remove the ice bath and continue stirring at room temperature for 4-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure methoxy-substituted N-phenyl-N'-(2-chloroethyl)urea.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

This versatile protocol can be adapted to synthesize a wide array of methoxy-substituted chloroethylureas by simply selecting the appropriate starting methoxyaniline.

The Core of Activity: Mechanism of Action

The primary mechanism of action for chloroethylureas involves the alkylation of biological macromolecules. The 2-chloroethyl moiety is the key pharmacophore, which can cyclize in situ to form a highly reactive aziridinium ion. This electrophilic species is then susceptible to nucleophilic attack by various cellular components.

While DNA was initially considered the primary target, leading to interstrand cross-links and cell cycle arrest, more recent studies have revealed that some N-phenyl-N'-(2-chloroethyl)ureas (CEUs) exhibit their cytotoxic effects through protein alkylation.[5] Specifically, these compounds have been shown to covalently bind to proteins crucial for cell division and survival, such as β-tubulin and thioredoxin-1.[6] Alkylation of β-tubulin disrupts microtubule dynamics, leading to a G2/M phase cell cycle arrest and subsequent apoptosis.

The nature and position of substituents on the phenyl ring can influence the preferred target and the overall cytotoxic profile of the compound. Methoxy substitution, with its ability to modulate electron density and steric hindrance, can play a significant role in directing the reactivity of the chloroethylurea towards specific protein targets.

Structure-Activity Relationship: The Methoxy Effect

The cytotoxic potency of N-phenyl-N'-(2-chloroethyl)ureas is exquisitely sensitive to the substitution pattern on the phenyl ring. The introduction of methoxy groups can have a dramatic impact on activity, with both the number and position of these substituents being critical determinants.

The Influence of Methoxy Group Position: A Comparative Analysis

-

Para-Substitution: Generally, substitution at the para-position of the phenyl ring with small, lipophilic groups tends to enhance cytotoxic activity. While specific data for a para-methoxy group is limited, it is plausible that its moderate lipophilicity and electron-donating nature could contribute favorably to activity.

-

Meta-Substitution: The effect of meta-methoxy substitution is less predictable and can be highly dependent on the overall molecular context.

-

Ortho-Substitution: Ortho-substitution can introduce steric hindrance that may influence the molecule's ability to bind to its target. This can either decrease activity by preventing an optimal fit or, in some cases, increase selectivity for a particular target.

The Impact of the Number of Methoxy Groups

The number of methoxy groups on the phenyl ring also plays a crucial role in determining the cytotoxic profile of chloroethylureas.

-

Monomethoxy Substitution: The effect of a single methoxy group is highly position-dependent, as discussed above.

-

Dimethoxy Substitution: The introduction of a second methoxy group can further enhance activity, particularly in specific substitution patterns such as the 2,6-dimethoxy arrangement. This pattern can enforce a specific conformation of the molecule that may be favorable for target binding.

-

Trimethoxy Substitution: The 3,4,5-trimethoxyphenyl moiety is a well-known pharmacophore in a number of natural product anticancer agents, such as colchicine and podophyllotoxin.[1] The presence of this substitution pattern in other scaffolds has been shown to confer potent cytotoxic activity, often through the inhibition of tubulin polymerization.[1] It is therefore highly probable that 3,4,5-trimethoxy-substituted chloroethylureas would exhibit significant anticancer activity.

Quantitative Cytotoxicity Data

The following table summarizes the available cytotoxicity data (IC₅₀ values) for a selection of methoxy-substituted and related aryl chloroethylureas against various cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1 | 4-tert-butyl | LoVo (Colon) | 4 | [7] |

| 2 | 4-methyl | LoVo (Colon) | 20 | [7] |

| 3 | 3-(ω-hydroxyalkyl) | HT-29 (Colon) | 0.25 - 8 | [7] |

| 4 | 3-(ω-hydroxyalkyl) | M21 (Melanoma) | 0.25 - 8 | [7] |

| 5 | 3-(ω-hydroxyalkyl) | MCF-7 (Breast) | 0.25 - 8 | [7] |

| 6 | 3,4,5-trimethoxy (on a related scaffold) | HepG2 (Liver) | 1.38 - 3.21 | [1] |

Note: Data for a complete homologous series of methoxy-substituted chloroethylureas is not available in the public domain. The data presented for compound 6 is on a related trimethoxyphenyl-based scaffold and is included to illustrate the potential potency of this substitution pattern.

The data, though incomplete, suggests that lipophilicity at the para-position (as in the 4-tert-butyl and 4-methyl analogs) is beneficial for activity. The high potency of the 3,4,5-trimethoxy substitution on a related scaffold strongly suggests that this would be a promising substitution pattern for the chloroethylurea series.

In Vitro Evaluation: Assessing Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for assessing the cytotoxic effects of potential anticancer compounds. The assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HT-29)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test compounds (methoxy-substituted chloroethylureas) dissolved in DMSO

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the cells and add the medium containing the test compounds at various concentrations. Include untreated control wells and solvent control wells (containing the same concentration of DMSO as the highest concentration of the test compound).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C with 5% CO₂.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Visualizing the Concepts

General Synthetic Scheme

Caption: General synthesis of methoxy-substituted chloroethylureas.

Proposed Mechanism of Action

Caption: Proposed mechanism of action via protein alkylation.

Conclusion and Future Directions

The structure-activity relationship of methoxy-substituted chloroethylureas is a complex yet promising area of research in the development of novel anticancer agents. The number and position of methoxy groups on the phenyl ring have a profound impact on the cytotoxic activity of these compounds, likely through a combination of electronic, steric, and lipophilic effects that influence their interaction with key cellular targets such as β-tubulin.

While current data provides valuable insights, a systematic study of a homologous series of mono-, di-, and trimethoxy-substituted isomers is needed to fully elucidate the SAR and to identify the optimal substitution pattern for maximizing potency and selectivity. Future research should also focus on identifying the specific protein targets of these compounds and on understanding the molecular basis for their differential activities. The rational design of new methoxy-substituted chloroethylureas, guided by a deeper understanding of their SAR, holds the potential to deliver a new generation of more effective and less toxic anticancer drugs.

References

-

Gaudreault RC, Lacroix J, Pagé M, Joly LP. 1-Aryl-3-(2-chloroethyl) ureas: synthesis and in vitro assay as potential anticancer agents. J Pharm Sci. 1988 Feb;77(2):185-7. Available from: [Link]

-

Hassan, W. R., El-Gohary, N. S., & Abdu-Allah, H. H. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4619. Available from: [Link]

-

Kohn KW. Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas. Cancer Res. 1977 Jan;37(1):1450-4. Available from: [Link]

-

Fortin S, Bérubé G. Optimized N-phenyl-N'-(2-chloroethyl)ureas as potential antineoplastic agents: synthesis and growth inhibition activity. Bioorg Med Chem Lett. 2004 Nov 15;14(22):5561-5. Available from: [Link]

-

Patenaude A, Fortin S, Gaudreault RC, Bérubé G. New aryl chloroethylureas derivatives that inhibit cancer cell growth target thioredoxin-1 and abolish its nuclear translocation. Bioorg Med Chem. 2007 Oct 1;15(19):6446-56. Available from: [Link]

-

Sharma RK, Parashar RK. Synthesis and microbicidal activity of N-(2-substituted) phenyl ureas and their metal complexes. J Inorg Biochem. 1988 Mar;32(3):163-9. Available from: [Link]

-

Ronnebaum T, Guenther E, Papsdorf K, et al. (2E)-1-(2,4,6-Trimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one, a Chalcone Derivative, Promotes Apoptosis by Suppressing RAS-ERK and AKT/FOXO3a Pathways in Hepatocellular Carcinoma Cells. Chem Biodivers. 2023 Jul;20(7):e202300050. Available from: [Link]

-

Al-Ostoot FH, Al-Ghorbani M, Al-Mahbashi HM, et al. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules. 2020;25(24):5919. Available from: [Link]

-

Papon J, Mounetou E, Bouchon B, et al. New Aryl Chloroethylureas alkylating thioredoxin-1 and prohibitin that induce their exclusion of the nuclear compartment. J Med Chem. 2011;54(12):4043-4053. Available from: [Link]

-

Liu R, Dong C, Liu K, et al. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Sci Rep. 2020;10(1):2575. Available from: [Link]

-

Sulpizio C, Roller A, Giester G, Rompel A. Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. Monatsh Chem. 2017;148(1):159-167. Available from: [Link]

-

Papon J, Mounetou E, Communal Y, et al. Intramolecular cyclization of N-phenyl N'(2-chloroethyl)ureas leads to active N-phenyl-4,5-dihydrooxazol-2-amines alkylating b-tubulin Glu198 and prohibitin Asp40. J Med Chem. 2011;54(12):4043-4053. Available from: [Link]

Sources

- 1. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Optimized N-phenyl-N'-(2-chloroethyl)ureas as potential antineoplastic agents: synthesis and growth inhibition activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Investigation of 1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea: A Guide for Researchers

This technical guide provides an in-depth spectroscopic analysis of the compound 1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea, a molecule of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed examination of its structural confirmation through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data are emphasized to ensure scientific integrity and practical utility.

Introduction

1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea belongs to the class of N,N'-disubstituted ureas, a scaffold known for its diverse biological activities. Accurate structural elucidation and purity assessment are paramount in the drug discovery pipeline. Spectroscopic techniques provide a powerful, non-destructive means to achieve this. This guide will walk through the theoretical underpinnings and practical application of NMR, IR, and MS in the comprehensive characterization of this specific molecule.

Molecular Structure and Key Functional Groups

A clear understanding of the molecular architecture is fundamental to interpreting spectroscopic data. The structure of 1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea is presented below, highlighting the key functional groups that will be interrogated by various spectroscopic methods.

Figure 1: Chemical structure of 1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea.